Welcome to the BenchChem Online Store!
molecular formula C12H9N3O B8531802 6-(p-cyanophenyl)-5-methyl-3(2H)-pyridazinone

6-(p-cyanophenyl)-5-methyl-3(2H)-pyridazinone

Cat. No. B8531802
M. Wt: 211.22 g/mol
InChI Key: RKEDBIXJVKQBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04092311

Procedure details

A 5.0 g. portion of 6-(p-cyanophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (prepared as described in Example 44 of U.S. Pat. No. 3,824,271) is slurried in 25 ml. of acetic acid. A solution of 1.4 ml. of bromine in 25 ml. of acetic acid is added and the reaction mixture is heated on a steam bath for 30 minutes. A 400 ml. portion of ice water is added and the resulting solid is collected by filtration. This product is heated in 200 ml. of a mixture of ethyl acetate and methanol at the boiling point and filtered free of insolubles. The filtrate is concentrated to about 75 ml., cooled in ice and the resulting white solid collected and dried, yielding 6-(p-cyanophenyl)-5-methyl-3(2H)-pyridazinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]([CH3:16])[CH2:11][C:12](=[O:15])[NH:13][N:14]=2)=[CH:5][CH:4]=1)#[N:2].BrBr>C(O)(=O)C>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:10]([CH3:16])=[CH:11][C:12](=[O:15])[NH:13][N:14]=2)=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C=1C(CC(NN1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated on a steam bath for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resulting solid is collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
This product is heated in 200 ml
ADDITION
Type
ADDITION
Details
of a mixture of ethyl acetate and methanol at the boiling point
FILTRATION
Type
FILTRATION
Details
filtered free of insolubles
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to about 75 ml
TEMPERATURE
Type
TEMPERATURE
Details
, cooled in ice
CUSTOM
Type
CUSTOM
Details
the resulting white solid collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C=1C(=CC(NN1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.